5-Bromo-2-isobutoxypyrimidine

Übersicht

Beschreibung

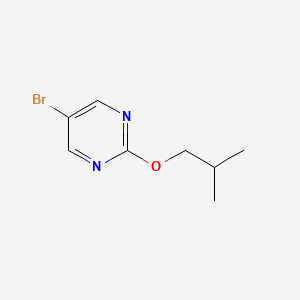

5-Bromo-2-isobutoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and an isobutoxy group at the 2-position

Wirkmechanismus

Target of Action

It is known that bromopyrimidines, a class of compounds to which 5-bromo-2-isobutoxypyrimidine belongs, are often used in the synthesis of pharmaceuticals and as intermediates in organic reactions .

Mode of Action

Bromopyrimidines are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyrimidine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Biochemical Pathways

Bromopyrimidines are known to be involved in various organic reactions, suggesting they may interact with a wide range of biochemical pathways .

Result of Action

Bromopyrimidines are known to be involved in various organic reactions, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the efficacy of organic reactions involving bromopyrimidines can be influenced by various factors, including the nature of the boron reagent used, the reaction conditions, and the presence of a suitable catalyst .

Biochemische Analyse

Biochemical Properties

5-Bromo-2-isobutoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thymidine kinase, an enzyme involved in DNA synthesis. The interaction between this compound and thymidine kinase is essential for its incorporation into DNA, which can be used to study DNA replication and repair mechanisms .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in mammalian cells by incorporating into DNA and causing DNA damage . This property makes it useful for studying cell cycle dynamics and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA, where it acts as a thymidine analog. This incorporation can lead to DNA strand breaks and mutations, thereby inhibiting DNA replication and transcription . Additionally, this compound can inhibit the activity of DNA polymerases, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained DNA damage and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can be used to label proliferating cells without causing significant toxicity. At higher doses, it can induce toxic effects, including DNA damage, apoptosis, and impaired cellular function . These dosage-dependent effects are crucial for determining the appropriate experimental conditions and avoiding adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and DNA polymerases, which incorporate it into DNA . This incorporation can affect metabolic flux and alter the levels of various metabolites, providing insights into cellular metabolism and DNA synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleoside transporters and subsequently incorporated into DNA . The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating tissues such as tumors.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized and processed by DNA synthesis machinery . The incorporation of this compound into DNA can affect its activity and function, leading to changes in gene expression and cellular responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxypyrimidine typically involves the bromination of 2-isobutoxypyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process is crucial for its application in pharmaceutical and chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-isobutoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Cross-Coupling Reactions: Reagents such as arylboronic acids and alkynylzincs are used in the presence of palladium catalysts.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Cross-Coupling Reactions: Products are diverse pyrimidine derivatives with new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds derived from 5-bromo-2-isobutoxypyrimidine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown promising results, with some derivatives demonstrating IC50 values in the nanomolar range against specific cancer targets .

- Anti-inflammatory Effects : Compounds based on this pyrimidine have been investigated for their potential to modulate inflammatory pathways. For example, certain derivatives have shown efficacy in reducing pro-inflammatory cytokines in cell models, suggesting their utility in treating inflammatory diseases .

- Antimicrobial Activity : The synthesis of new derivatives has led to the discovery of compounds with potent antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings highlight the potential for developing new antibiotics based on this compound .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of various organic compounds:

- Building Block for Complex Molecules : Its unique functional groups allow it to act as a precursor for synthesizing more complex heterocyclic compounds, which are critical in drug discovery and materials science .

- Dyes and Agrochemicals : The compound's reactivity has been exploited in producing dyes and agrochemicals, contributing to advancements in agricultural sciences .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-iodopyrimidine: Another brominated pyrimidine with an iodine atom at the 2-position.

5-Bromo-2-chloropyrimidine: Features a chlorine atom at the 2-position instead of an isobutoxy group.

Uniqueness

5-Bromo-2-isobutoxypyrimidine is unique due to the presence of the isobutoxy group, which can influence its reactivity and biological activity. This structural feature differentiates it from other brominated pyrimidines and can lead to distinct applications and properties .

Biologische Aktivität

5-Bromo-2-isobutoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activity. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the isobutoxy group at the 2-position of the pyrimidine ring. Various synthetic routes have been reported in literature, often utilizing methods such as nucleophilic substitution or coupling reactions with appropriate halogenated precursors. The presence of the bromine atom at position 5 enhances the compound's reactivity and biological potential.

1. Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, certain pyrimidines have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential utility in treating inflammatory conditions .

2. Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor properties. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. For example, case studies on related compounds have shown promising results against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

3. Antiviral Properties

The antiviral activity of pyrimidines has been extensively studied, particularly against viruses such as HIV and hepatitis C. Compounds with similar structures to this compound have shown efficacy in inhibiting viral replication and reducing viral load in infected cells. This suggests a potential application in antiviral drug development .

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment

In a controlled study, various pyrimidine derivatives were evaluated for their ability to suppress COX-2 activity in vitro. The results indicated that this compound exhibited a notable reduction in COX-2 expression levels compared to untreated controls, reinforcing its anti-inflammatory potential.

Case Study 2: Antitumor Efficacy

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.

Data Tables

Eigenschaften

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIADTWPWWGKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.